molecular formula C12H10O4S B1293897 4,4'-Thiodiresorcinol CAS No. 97-29-0

4,4'-Thiodiresorcinol

Cat. No.: B1293897
CAS No.: 97-29-0
M. Wt: 250.27 g/mol
InChI Key: WEMYXYMZQRSPIA-UHFFFAOYSA-N
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Description

4,4’-Thiodiresorcinol, also known as 2,2’,4,4’-Tetrahydroxydiphenyl sulfide, is an organic compound with the molecular formula C12H10O4S. It is characterized by the presence of two resorcinol units connected by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Thiodiresorcinol can be synthesized through several methods. One common approach involves the reaction of resorcinol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2 C}_6\text{H}_4(\text{OH})2 + \text{SCl}2 \rightarrow \text{C}{12}\text{H}{10}\text{O}_4\text{S} + 2 \text{HCl} ]

The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 4,4’-Thiodiresorcinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiodiresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Esters or ethers.

Scientific Research Applications

4,4’-Thiodiresorcinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Thiodiresorcinol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Thiobisphenol: Similar structure but with phenol units instead of resorcinol.

    Bis(4-hydroxyphenyl) sulfide: Another related compound with hydroxyl groups on the phenyl rings.

Uniqueness

4,4’-Thiodiresorcinol is unique due to its specific arrangement of hydroxyl groups and sulfur linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(2,4-dihydroxyphenyl)sulfanylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYXYMZQRSPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)SC2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037747
Record name 4,4'-Thiodibenzene-1,3-diol
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97-29-0
Record name 4,4′-Thiobis[1,3-benzenediol]
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Record name 4,4'-Thiodiresorcinol
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Record name 4,4'-Thiodiresorcinol
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Record name 4,4'-thiodiresorcinol
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Record name 4,4'-THIODIRESORCINOL
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